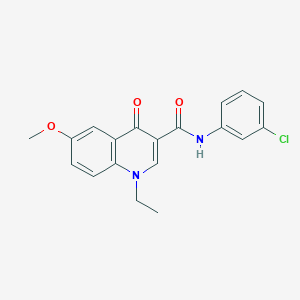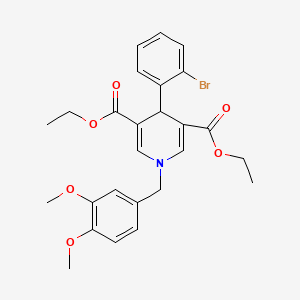
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as CEM-102, is a synthetic compound that belongs to the class of quinolone antibiotics. It has been developed as a potential treatment for various bacterial infections, including tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and community-acquired pneumonia.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, with a half-life of approximately 3 hours in humans. It is primarily metabolized by the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its broad-spectrum activity against various bacterial pathogens, including drug-resistant strains. However, its use in clinical settings may be limited by the development of resistance and potential adverse effects.
List of future directions:
1. Further studies to elucidate the exact mechanism of action of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide.
2. Optimization of the synthesis method to improve yield and reduce cost.
3. Development of new derivatives of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide with improved activity and pharmacokinetic properties.
4. Evaluation of the efficacy of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in animal models of bacterial infections.
5. Investigation of the potential use of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in combination with other antibiotics to enhance its activity and reduce the risk of resistance.
6. Clinical trials to evaluate the safety and efficacy of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in humans for the treatment of various bacterial infections.
7. Development of new formulations of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide for improved delivery and bioavailability.
8. Investigation of the potential use of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide for the treatment of other infectious diseases, such as viral infections and fungal infections.
9. Studies to identify biomarkers for predicting response to N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide treatment.
10. Investigation of the potential use of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide as a prophylactic agent to prevent bacterial infections in high-risk populations.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a series of chemical reactions, starting with the condensation of 3-chloroaniline and ethyl acetoacetate to form 3-chlorophenyl-1-ethyl-3-oxo-1,3-dihydro-2H-indol-2-carboxylate. This intermediate is then treated with methyl iodide to introduce the methoxy group, followed by oxidation with potassium permanganate to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its antibacterial activity against various pathogens. In vitro studies have shown that it is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. It has also been shown to be active against MRSA and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-11-16(19(24)21-13-6-4-5-12(20)9-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-11H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDXBVBVPOYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6126920.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)